molecular formula C15H15NO B1317285 2-(4-Isopropylbenzoyl)pyridine CAS No. 206357-76-8

2-(4-Isopropylbenzoyl)pyridine

Cat. No.: B1317285
CAS No.: 206357-76-8
M. Wt: 225.28 g/mol
InChI Key: LADFKBHPBOIEAA-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-isopropylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylbenzoyl)pyridine typically involves multi-step reactions. One common method starts with 2-pyridinecarboxaldehyde, which undergoes a Grignard reaction with 4-isopropylbenzoyl chloride in the presence of magnesium and iodine in tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylbenzoyl)pyridine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as Friedel-Crafts acylation for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields oxidized derivatives, while reduction with LiAlH4 produces reduced forms of the compound.

Scientific Research Applications

2-(4-Isopropylbenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzoyl)pyridine and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit specific enzymes or receptors, thereby exerting their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with similar structural features.

    4-Isopropylbenzoyl chloride: A precursor used in the synthesis of 2-(4-Isopropylbenzoyl)pyridine.

    2-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a 4-isopropylbenzoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler pyridine derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research into its properties and applications will likely uncover new uses and enhance our understanding of this intriguing compound.

Biological Activity

2-(4-Isopropylbenzoyl)pyridine is an organic compound classified as a pyridine derivative, notable for its unique structure featuring a pyridine ring substituted with a 4-isopropylbenzoyl group. This compound has garnered attention within the scientific community due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The IUPAC name for this compound is (4-propan-2-ylphenyl)-pyridin-2-ylmethanone. Its molecular formula is C15H15NOC_{15}H_{15}NO, and it possesses distinct chemical properties that allow it to participate in various chemical reactions.

PropertyValue
Molecular FormulaC15H15NOC_{15}H_{15}NO
Molecular Weight241.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives were effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent in managing chronic inflammation.

The biological effects of this compound are attributed to its interaction with various molecular targets. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors that modulate cellular responses. The precise mechanisms remain an area of active research, with ongoing studies aimed at elucidating these interactions further.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound derivatives found that compounds with specific substitutions on the benzoyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the minimum inhibitory concentrations (MICs) of various derivatives.
  • Anti-inflammatory Research : Another significant study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a reduction in joint swelling and inflammatory markers in treated groups compared to controls, suggesting a promising application for managing inflammatory diseases.

Future Directions

The ongoing research into the biological activity of this compound highlights its potential as a pharmacophore in drug development. Future studies are expected to focus on:

  • Optimization of Derivatives : Synthesizing new derivatives with enhanced biological activity and reduced toxicity.
  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of promising candidates derived from this compound.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.

Properties

IUPAC Name

(4-propan-2-ylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADFKBHPBOIEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582881
Record name [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206357-76-8
Record name [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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